[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate
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Overview
Description
[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate is a complex organoselenium compound It is characterized by the presence of tert-butyl groups, trifluoromethyl groups, and selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate typically involves the reaction of tert-butyl isocyanide with trifluoromethylselenium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate has several applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate involves its interaction with molecular targets through the selenium and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate: Similar in structure but may have different substituents.
Selenoureas: Compounds containing selenium and urea groups.
Trifluoromethylselenides: Compounds with selenium and trifluoromethyl groups.
Uniqueness
[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups with selenium makes it a versatile compound for various applications.
Properties
CAS No. |
193905-06-5 |
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Molecular Formula |
C12H18F6N2Se2 |
Molecular Weight |
462.2 g/mol |
IUPAC Name |
[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate |
InChI |
InChI=1S/C12H18F6N2Se2/c1-9(2,3)19-7(11(13,14)15)21-22-8(12(16,17)18)20-10(4,5)6/h1-6H3 |
InChI Key |
DLLVYHIYOAQYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C(F)(F)F)[Se][Se]C(=NC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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